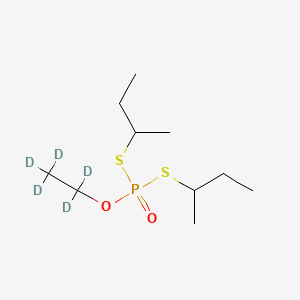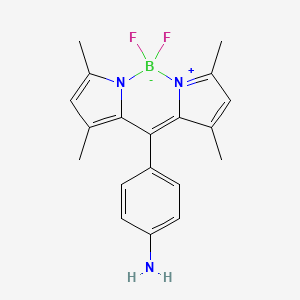
8-(4-Anilino) Bodipy
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(4-Anilino) Bodipy is a boron-dipyrromethene (BODIPY) derivative . It is used to synthesize fluorescent probes . The molecular formula of 8-(4-Anilino) Bodipy is C19H20BF2N3 .
Synthesis Analysis
The synthesis of 8-(4-Anilino) Bodipy involves nucleophilic substitution of 3,5-dichloro-8-(4-tolyl)-4,4-difluoro-4-bora-3a,4a-diaza-s-indacene . More details about the synthesis process can be found in the referenced articles .
Molecular Structure Analysis
The molecular weight of 8-(4-Anilino) Bodipy is 339.2 g/mol . The InChI and Canonical SMILES of the compound are also available . The BODIPY core is planar as shown by X-ray diffraction analysis .
Relevant Papers
Relevant papers on 8-(4-Anilino) Bodipy include studies on the synthesis, structural characterization, and spectroscopic properties of the compound . These papers provide valuable insights into the properties and applications of 8-(4-Anilino) Bodipy.
Applications De Recherche Scientifique
Interaction with Cucurbit[7]uril
The interaction of 8-anilino-BODIPY (ABP) with cucurbit[7]uril (CB7) has been studied for its photophysical properties. The protonated form of ABP shows a significant fluorescence enhancement when interacting with CB7, which could be useful in stimuli-responsive sensor applications. The study involves various techniques like fluorescence, proton NMR, and quantum chemical studies to understand this interaction and its potential applications in sensing technologies (Chakraborty et al., 2021).
Enhanced Hypsochromic Shifts and Quantum Yield
Research on an unprecedented 8-heteroaryl-fused BODIPY compound revealed enhanced π-π stacking, unusually large blue-shifts in absorbance and emission spectra, and a higher fluorescence quantum yield than its unfused precursor. Such characteristics are crucial for applications in photonic and electronic devices (Zhao et al., 2017).
Solvent-Dependent Spectroscopy and Photophysical Properties
The solvent-dependent spectroscopic and photophysical properties of a BODIPY dye with a phenylamino group at the 3-position were examined. This study is significant for understanding the fluorescence characteristics of BODIPY dyes in various solvents, which is essential for applications in dye-sensitized solar cells and fluorescence microscopy (Qin et al., 2009).
Fluorescent Indicators Based on BODIPY
BODIPY-based fluorescent indicators have been developed for various applications like sensing pH, metal ions, biomolecules, and reactive species. These indicators are crucial for biological and chemical sensing applications due to their high brightness and stability (Boens et al., 2012).
Effect of Methyl Substituents on Electronic Transitions
A study on the electronic transitions of 8-(4-aniline)-BODIPY dyes with different methyl substituents revealed insights into their energy levels and absorption bands. This research is key for designing BODIPY-based dyes for optoelectronic applications (Petrushenko & Petrushenko, 2018).
Highly Sensitive Fluorescence Probes for Nitric Oxide
BODIPY dyes have been developed as highly sensitive fluorescence probes for nitric oxide, demonstrating a significant change in fluorescence intensity. These probes are valuable for bioimaging and diagnostic applications (Gabe et al., 2004).
Solvent-Dependent Emission and VT NMR Spectroscopic Properties
Research on new 8-NR2-BODIPYs showed that the efficiency of emission is closely related to solvent polarity. This finding is vital for developing BODIPY-based materials for fluorescent labeling and sensing in different environments (Roacho et al., 2013).
Fluorescent Chemosensor for pH and CO2 Gas
A 4-aniline BODIPY dye was developed as a fluorescent chemosensor for detecting pH changes and CO2 gas. This application is particularly relevant for environmental monitoring and industrial applications (Pan et al., 2014).
Propriétés
IUPAC Name |
4-(2,2-difluoro-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-8-yl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BF2N3/c1-11-9-13(3)24-18(11)17(15-5-7-16(23)8-6-15)19-12(2)10-14(4)25(19)20(24,21)22/h5-10H,23H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYJKXDGIHNXYKQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-]1(N2C(=CC(=C2C(=C3[N+]1=C(C=C3C)C)C4=CC=C(C=C4)N)C)C)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BF2N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90675620 |
Source


|
| Record name | {4-[(3,5-Dimethyl-1H-pyrrol-2-yl-kappaN)(3,5-dimethyl-2H-pyrrol-2-ylidene-kappaN)methyl]anilinato}(difluoro)boron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90675620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(4-Anilino) Bodipy | |
CAS RN |
321895-93-6 |
Source


|
| Record name | {4-[(3,5-Dimethyl-1H-pyrrol-2-yl-kappaN)(3,5-dimethyl-2H-pyrrol-2-ylidene-kappaN)methyl]anilinato}(difluoro)boron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90675620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

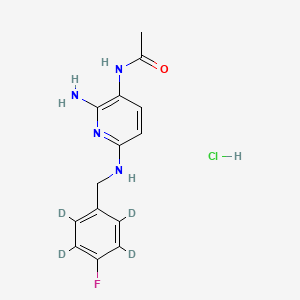
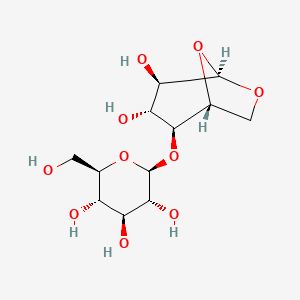
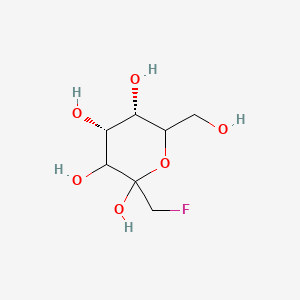
![1-O-{[(3S)-3-{[(1R)-1-Carboxy-3-phenylpropyl]amino}-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl]acetyl}-beta-D-glucopyranuronic acid](/img/structure/B565066.png)
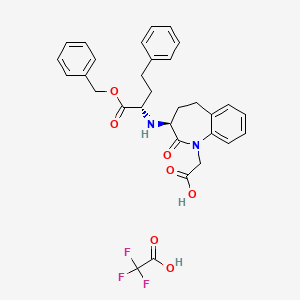
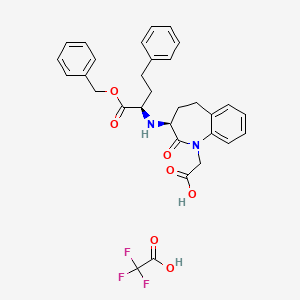
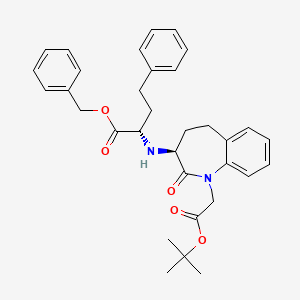
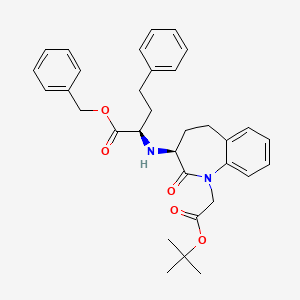
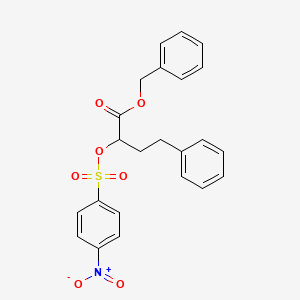
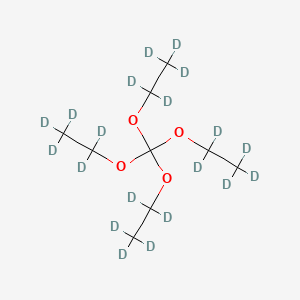
![2-Ethoxy-1-[[2'-[2-(trityl)-2H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]-1H-benzimidazole-4-carboxy](/img/no-structure.png)
